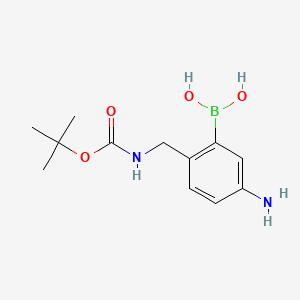

5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid

Descripción general

Descripción

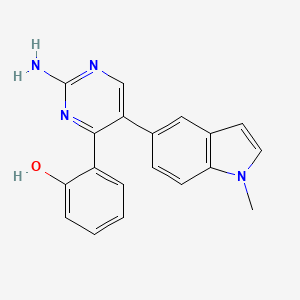

5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is also known as 5-Amino-2-(BOC-amino)methyl)phenylboronic acid .

Synthesis Analysis

The synthesis of boronic acids, such as 5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid, is relatively simple and well-known . One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .

Molecular Structure Analysis

The molecular formula of 5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid is C12H19BN2O4 . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .

Chemical Reactions Analysis

Boronic acids, such as 5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid, can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Aplicaciones Científicas De Investigación

This compound is a specific type of boronic acid, which are known for their wide range of applications in various fields such as organic chemistry, materials science, and medicinal chemistry due to their ability to form stable covalent bonds with various substrates. However, the specific applications of this compound would require more specialized resources or databases that are beyond my current capabilities.

- Boronic acids, including this compound, are often used in organic chemistry for various reactions . They can form stable covalent bonds with various substrates, making them useful in a wide range of applications .

- There are some indications that this compound could be used in medicinal chemistry . For example, a change in the amino acid residue at position 1307 in the adenomatosis polyposis coli protein where isoleucine has been replaced by lysine . However, the specific application of this compound in medicinal chemistry would require further research .

- Boronic acids are also used in materials science for the synthesis of various materials . The specific applications of this compound in materials science would require more specialized resources .

- This compound could potentially be used in catalysis . For example, boronic acid was used in a study of the rhodium-catalyzed desymmetrization of a meso-cyclic allylic dicarbonate via SN2’ substitution .

- The compound could potentially be used in the synthesis of bioactive compounds . For example, the protodeboronation was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

- There are some indications that this compound could be used in pharmaceutical applications . For example, it could potentially be used in the treatment of chronic hepatitis C virus (HCV) infection . However, the specific application of this compound in pharmaceutical applications would require further research .

Organic Chemistry

Medicinal Chemistry

Materials Science

Catalysis

Synthesis of Bioactive Compounds

Pharmaceutical Applications

- This compound could potentially be used in the study of cell or molecular dysfunction . For example, a change in the amino acid residue at position 1307 in the adenomatosis polyposis coli protein where isoleucine has been replaced by lysine .

- There are some indications that this compound could be used as an antiviral agent . For example, it could potentially be used in the treatment of chronic hepatitis C virus (HCV) infection .

- This compound has certain chemical properties that could potentially be useful in various applications . For example, it has a density of 1.21±0.1 g/cm3 and a pKa of 8.50±0.53 .

- The protodeboronation of this compound was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Cell or Molecular Dysfunction

Antiviral Agent

Chemical Properties

Formal Total Synthesis

Rhodium-Catalyzed Desymmetrization

Safety And Hazards

Direcciones Futuras

The future directions for the study of boronic acids, including 5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid, are promising. Given the diverse biological applications and relatively simple synthesis processes, there is a growing interest in extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .

Propiedades

IUPAC Name |

[5-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4/c1-12(2,3)19-11(16)15-7-8-4-5-9(14)6-10(8)13(17)18/h4-6,17-18H,7,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFWXUSZRNSYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401168184 | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-((tert-butoxycarbonylamino)methyl)phenylboronic acid | |

CAS RN |

1217500-85-0 | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)

![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)

![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)